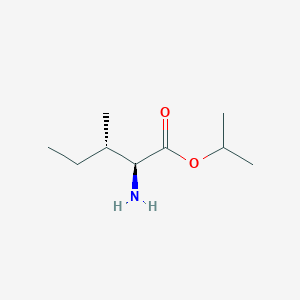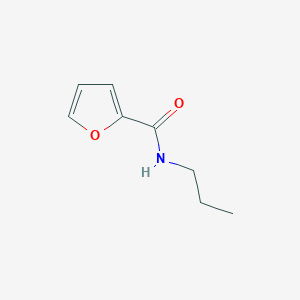
2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid, also known as 2-Chloro-5-benzoyloxadiazole (CBDO), is an important organic compound used in various scientific research applications. CBDO has been found to have a wide range of biochemical and physiological effects and is used in various laboratory experiments.
Aplicaciones Científicas De Investigación
CBDO has been used in various scientific research applications, such as in the synthesis of other compounds, in the study of enzyme inhibition, in the study of receptor-ligand interactions, and in the study of drug-target interactions. It has also been used in the study of the pharmacology and toxicology of various compounds.
Mecanismo De Acción
The mechanism of action of CBDO is not fully understood. It is believed that CBDO binds to a specific receptor in the body, which then triggers a cascade of biochemical reactions. These biochemical reactions lead to the production of various hormones and neurotransmitters, which in turn, lead to the desired physiological effects.
Biochemical and Physiological Effects
CBDO has been found to have a wide range of biochemical and physiological effects. In laboratory studies, it has been found to have anti-inflammatory, anti-oxidant, anti-microbial, and anti-cancer effects. It has also been found to have neuroprotective effects, as well as an ability to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using CBDO in laboratory experiments is its low cost and easy availability. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using CBDO in laboratory experiments. For example, it is not very stable in water and is sensitive to light and heat. Additionally, it is not very soluble in common solvents, which can limit its use in certain applications.
Direcciones Futuras
There are a number of possible future directions for CBDO. For example, further research could be conducted to explore its potential as an anti-inflammatory agent or as an anti-cancer agent. Additionally, further research could be conducted to explore its potential as a neuroprotective agent. Additionally, further research could be conducted to explore its potential as an immune modulator. Finally, further research could be conducted to explore its potential as an anti-microbial agent.
Métodos De Síntesis
CBDO can be synthesized by a variety of methods. One of the most common methods is the reaction of 3-chloroaniline and 1,3,4-oxadiazole-2-thiol in aqueous sodium hydroxide solution. The reaction proceeds through a nucleophilic substitution to form the desired product. The reaction is usually carried out at a temperature of 25-30°C and the reaction time can range from a few minutes to several hours. The reaction can be monitored by thin layer chromatography (TLC) or by nuclear magnetic resonance (NMR).
Propiedades
IUPAC Name |
2-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-10-5-3-4-9(8-10)13-17-18-14(21-13)11-6-1-2-7-12(11)15(19)20/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLVQQAXSYLCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628244 |
Source


|
| Record name | 2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56894-52-1 |
Source


|
| Record name | 2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














